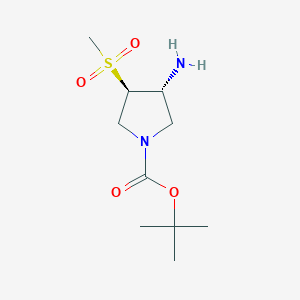![molecular formula C12H11ClF3N3O2 B2555577 4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid hydrochloride CAS No. 1431966-70-9](/img/structure/B2555577.png)
4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid hydrochloride is a multifaceted compound, notable for its chemical versatility and potential applications across various scientific fields. The presence of multiple functional groups, including an amino group, a trifluoromethyl group, a pyrazolyl ring, and a benzoic acid moiety, lends it a rich profile in both synthetic and applied chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid hydrochloride typically involves a multi-step process:
Formation of the pyrazole ring: Starting with the reaction of a hydrazine derivative with a trifluoromethyl ketone to yield 4-amino-3-(trifluoromethyl)-1H-pyrazole.
Introduction of the benzyl group: The pyrazole compound is then subjected to a nucleophilic substitution reaction with a benzyl halide, forming the pyrazolylmethyl derivative.
Benzoic acid attachment: Finally, a reaction with a benzoic acid derivative introduces the benzoic acid moiety, followed by conversion to its hydrochloride salt.
Industrial Production Methods
Industrial production scales typically employ optimized reaction conditions to enhance yield and purity. Catalysts and high-throughput techniques can be used to ensure efficient and cost-effective synthesis. The selection of solvents and reagents, along with temperature control, plays a crucial role in maintaining the quality of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidative transformations, particularly at the amino group, leading to various derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amino groups or alter other functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at multiple positions, particularly on the aromatic ring or the pyrazole nitrogen.
Common Reagents and Conditions
Oxidation: Often employs oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Commonly utilizes reducing agents such as sodium borohydride or lithium aluminium hydride.
Substitution: Involves various halides or organometallic compounds, typically under controlled pH conditions.
Major Products
The major products of these reactions depend on the conditions and reagents used but generally include a range of functionalized pyrazolyl and benzyl derivatives.
Scientific Research Applications
Chemistry
The compound's multifaceted reactivity makes it valuable for chemical synthesis, enabling the development of new compounds and materials through functional group transformations and complex molecule assembly.
Biology
In biological research, its derivatives can act as enzyme inhibitors or substrates, aiding in the study of biochemical pathways and the development of therapeutic agents.
Medicine
Medically, the compound and its analogs can be investigated for pharmacological properties, potentially serving as lead compounds for drug development targeting specific molecular pathways.
Industry
Industrially, it can be utilized in the synthesis of specialty chemicals, agrochemicals, and advanced materials, benefiting from its unique chemical properties.
Mechanism of Action
The mechanism of action involves interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and pyrazolyl groups can enhance binding affinity and specificity, influencing biological activity. Pathways involving oxidative stress, signal transduction, or metabolic processes are often implicated.
Comparison with Similar Compounds
Unique Characteristics
The presence of the trifluoromethyl group and the specific substitution pattern on the pyrazole ring distinguishes it from other similar compounds, providing unique reactivity and potential biological activity.
Similar Compounds
4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzamide
4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzonitrile
4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzyl alcohol
These compounds share the core pyrazolylmethyl benzoic structure but differ in their functional groups, influencing their reactivity and applications.
Properties
IUPAC Name |
4-[[4-amino-3-(trifluoromethyl)pyrazol-1-yl]methyl]benzoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2.ClH/c13-12(14,15)10-9(16)6-18(17-10)5-7-1-3-8(4-2-7)11(19)20;/h1-4,6H,5,16H2,(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNLTSQVPSQWDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C(=N2)C(F)(F)F)N)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-({1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}oxy)pyridine](/img/structure/B2555495.png)

![7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2555500.png)
![3-(2-fluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2555502.png)
![N-[2-(4-chlorophenyl)ethyl]-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2555503.png)
![benzyl (2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)carbamate](/img/structure/B2555504.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridine-2-carboxamide](/img/structure/B2555505.png)
![N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2555507.png)


![N-[2-(morpholin-4-yl)pyrimidin-5-yl]thiophene-2-carboxamide](/img/structure/B2555512.png)

![1'-Benzyl-2-(furan-2-yl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2555515.png)
